Cas no 100308-67-6 (4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline)

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
- N,N-bis(4-bromophenyl)-4-methylBenzenamine
- ACMC-20aaya
- AGN-PC-00P4UB
- AK103093
- ANW-65120
- Benzenamine, N,N-bis(4-bromophenyl)-4-methyl-
- CTK0G8936
- SureCN2858875
- N,N-Bis(p-bromophenyl)-N-(p-tolyl)amine
- A897491
- DTXSID80572452
- N,N-BIS(4-BROMOPHENYL)-4-METHYLANILINE
- 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline
- SCHEMBL2858875
- AC-32113
- 100308-67-6
- DB-371200
- G87005
-
- MDL: MFCD22571645
- インチ: InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3
- InChIKey: OMMRSCXBBGEIGA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 416.95508g/mol
- どういたいしつりょう: 414.95712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- 密度みつど: 1.549±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (2.7E-5 g/L) (25 ºC),
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019113709-10g |
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline |
100308-67-6 | 95% | 10g |
$1250.00 | 2023-09-04 | |
Ambeed | A419431-1g |
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline |
100308-67-6 | 95+% | 1g |
$225.0 | 2024-04-26 |
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 関連文献
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4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)anilineに関する追加情報
Introduction to 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline (CAS No. 100308-67-6)
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 100308-67-6, has garnered attention due to its potential in drug discovery and molecular research. The presence of bromine and phenyl groups in its structure imparts distinct chemical properties that make it a valuable intermediate in synthesizing various bioactive molecules.
The molecular formula of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is C17H14N2B2, reflecting its complex and multifaceted nature. The compound’s structure consists of a central aniline ring substituted with bromine atoms at the 4-position and phenyl groups at the N positions, creating a scaffold that is highly conducive to further functionalization. This architectural design allows for the exploration of diverse chemical reactions, making it a cornerstone in the synthesis of more complex pharmaceutical entities.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from aniline derivatives. The brominated aniline compounds, such as 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline, have been extensively studied for their role in modulating biological pathways and their potential as pharmacological tools. The bromine atoms present in the molecule enhance its reactivity, enabling chemists to employ various coupling reactions and transformations that are pivotal in drug development.
The pharmaceutical industry has shown particular interest in this compound due to its ability to serve as a precursor for more sophisticated molecules. For instance, researchers have utilized 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline to synthesize kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The phenyl rings contribute to hydrophobic interactions, while the bromine atoms facilitate cross-coupling reactions via palladium-catalyzed processes, making it an indispensable tool in modern medicinal chemistry.
One of the most compelling aspects of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is its role in the development of targeted therapies. By leveraging its structural features, scientists have been able to design molecules that selectively interact with specific biological targets. This selectivity is key to minimizing side effects and maximizing therapeutic efficacy. Recent studies have demonstrated its utility in creating compounds that inhibit the activity of enzymes involved in tumor growth, highlighting its importance in oncology research.
The synthesis of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the bromination of aniline derivatives followed by functional group interconversions. These steps require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems have further refined these synthetic routes, making them more efficient and environmentally friendly.
In addition to its pharmaceutical applications, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has found utility in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes exhibit interesting electronic properties that could be harnessed for applications in catalysis and electronics.
The future prospects of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline are vast and promising. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an even greater role in drug discovery and molecular engineering. Its unique structural features offer a rich palette for chemists to explore, ensuring its continued relevance in both academic and industrial settings.
In conclusion, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline (CAS No. 100308-67-6) stands as a testament to the ingenuity of modern chemistry. Its multifaceted applications span across pharmaceuticals and materials science, underscoring its importance as a versatile building block for innovative research and development. As scientists continue to unravel its potential, this compound will undoubtedly remain at the forefront of chemical innovation.
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